molecular formula C15H23N3 B3042971 1-(1-Phenylpiperidin-4-yl)piperazine CAS No. 682802-90-0

1-(1-Phenylpiperidin-4-yl)piperazine

Cat. No. B3042971
CAS RN: 682802-90-0
M. Wt: 245.36 g/mol
InChI Key: LJGYWQOIKLPHKQ-UHFFFAOYSA-N
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Description

1-(1-Phenylpiperidin-4-yl)piperazine, also known as PPP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential pharmacological properties, particularly in the field of neuroscience. The purpose of

Mechanism of Action

1-(1-Phenylpiperidin-4-yl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. It binds to these receptors and activates the release of dopamine in the brain. This leads to an increase in dopamine levels, which is responsible for the stimulant effects of 1-(1-Phenylpiperidin-4-yl)piperazine. The exact mechanism of action of 1-(1-Phenylpiperidin-4-yl)piperazine is still being studied, but it is believed to involve the modulation of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(1-Phenylpiperidin-4-yl)piperazine has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the brain, which leads to an increase in alertness, attention, and motivation. It also increases heart rate and blood pressure, which can lead to cardiovascular effects. 1-(1-Phenylpiperidin-4-yl)piperazine has been shown to have a low toxicity profile, but further studies are needed to fully understand its safety and efficacy.

Advantages and Limitations for Lab Experiments

1-(1-Phenylpiperidin-4-yl)piperazine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for the dopamine D2 and D3 receptors. However, there are also limitations to its use. 1-(1-Phenylpiperidin-4-yl)piperazine has a short half-life in the body, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are a number of future directions for research on 1-(1-Phenylpiperidin-4-yl)piperazine. One area of interest is its potential as a treatment for Parkinson's disease. 1-(1-Phenylpiperidin-4-yl)piperazine has been shown to increase dopamine release in the brain, which is a key feature of Parkinson's disease. Another area of interest is its potential as a tool for studying the dopamine system in the brain. 1-(1-Phenylpiperidin-4-yl)piperazine can be used to selectively activate the dopamine D2 and D3 receptors, which can help researchers better understand the role of dopamine in various neurological disorders. Finally, there is interest in developing new compounds based on the structure of 1-(1-Phenylpiperidin-4-yl)piperazine that may have improved pharmacological properties.

Scientific Research Applications

1-(1-Phenylpiperidin-4-yl)piperazine has been studied extensively for its potential as a central nervous system (CNS) stimulant and as a dopamine receptor agonist. It has also been investigated for its use in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression. 1-(1-Phenylpiperidin-4-yl)piperazine has been shown to increase dopamine release in the brain, which is believed to be responsible for its stimulant effects.

properties

IUPAC Name

1-(1-phenylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)17-10-6-15(7-11-17)18-12-8-16-9-13-18/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYWQOIKLPHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylpiperidin-4-yl)piperazine

CAS RN

682802-90-0
Record name 1-(1-Phenyl-4-piperidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682802-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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